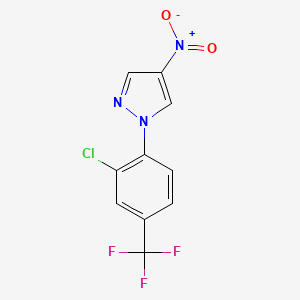
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and nitro group attached to a pyrazole ring
Méthodes De Préparation
. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles.
Applications De Recherche Scientifique
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole can be compared with other similar compounds such as:
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Contains a trifluoromethyl group and is used as a nonsteroidal anti-inflammatory drug.
Propriétés
Numéro CAS |
106204-46-0 |
|---|---|
Formule moléculaire |
C10H5ClF3N3O2 |
Poids moléculaire |
291.61 g/mol |
Nom IUPAC |
1-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitropyrazole |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-8-3-6(10(12,13)14)1-2-9(8)16-5-7(4-15-16)17(18)19/h1-5H |
Clé InChI |
NHLFLYLZLRDJDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)N2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
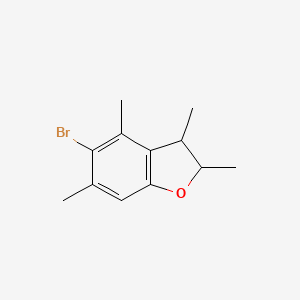
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
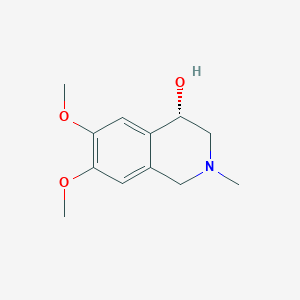

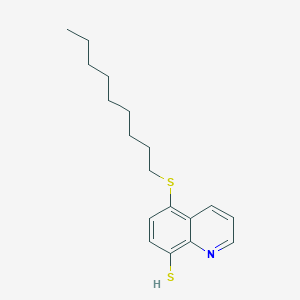
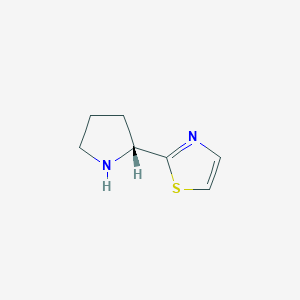
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
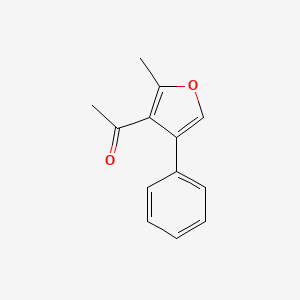
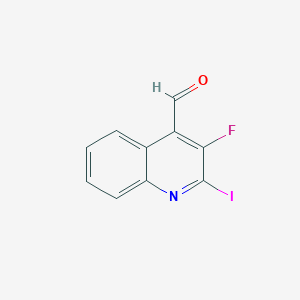
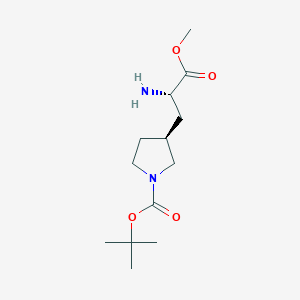
![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)
![3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)
